1-Amino-2-methyl-2-propanethiol hydrochloride

Vue d'ensemble

Description

1-Amino-2-methyl-2-propanethiol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H12ClNS and its molecular weight is 141.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254029. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1-Amino-2-methylpropane-2-thiol hydrochloride, also known as DIMETHYLCYSTEAMINE HYDROCHLORIDE, is a type of organic compound that belongs to the class of thiols . It is used as a pharmaceutical intermediate . .

Mode of Action

As a thiol compound, it may participate in various biochemical reactions involving thiol groups

Biochemical Pathways

As a thiol compound, it may be involved in various biochemical reactions, but the exact pathways and their downstream effects require further investigation .

Result of Action

As a pharmaceutical intermediate, it may contribute to the efficacy of the final drug product . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound

Activité Biologique

1-Amino-2-methyl-2-propanethiol hydrochloride (also known as AMPT) is a compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

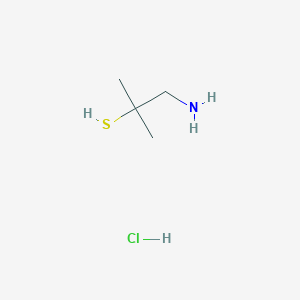

This compound is a thiol-containing amino acid derivative. Its structure can be represented as follows:

This compound features a thiol group (-SH) which is crucial for its biological activity, particularly in redox reactions and as a nucleophile in various biochemical pathways.

Antioxidant Activity

One of the prominent biological activities of AMPT is its antioxidant properties . Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders and cancer .

The biological activity of AMPT can be attributed to several mechanisms:

- Redox Reactions : The thiol group allows AMPT to participate in redox reactions, which can modulate the activity of various enzymes and signaling pathways.

- Metal Chelation : AMPT has been shown to chelate metal ions, which can mitigate metal-induced oxidative stress and enhance its therapeutic potential .

- Gene Delivery Applications : In polymeric systems, AMPT has been utilized to enhance gene delivery efficiency by forming stable polyplexes with nucleic acids. Studies have demonstrated that polyplexes incorporating AMPT exhibit improved cellular uptake and transfection efficiency compared to traditional carriers .

Cytotoxicity and Cell Viability Studies

Research on the cytotoxicity of AMPT reveals that it exhibits moderate toxicity at high concentrations. For instance, MTT assays conducted on various cell lines showed that while low concentrations maintain cell viability above 80%, higher doses can lead to significant reductions in cell viability due to increased oxidative stress .

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.5 | 90 |

| 1.0 | 85 |

| 2.0 | 75 |

| 5.0 | 50 |

Case Studies

Several studies have highlighted the potential therapeutic applications of AMPT:

- Neuroprotection : In models of neurodegeneration, AMPT demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests its potential use in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : AMPT has shown efficacy against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes through thiol interactions .

- Cancer Research : The compound's ability to modulate redox states makes it a candidate for cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents by reducing their toxicity through metal chelation .

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Amino-2-methyl-2-propanethiol hydrochloride is primarily utilized as a pharmaceutical intermediate. Its role is crucial in the synthesis of various bioactive compounds, particularly those aimed at treating neurological disorders and other diseases.

Synthesis of Pharmaceutical Compounds

The compound has been employed in the synthesis of cysteamine derivatives, which are significant in treating conditions like cystinosis. For instance, it reacts with electrophilic substrates through nucleophilic substitution to form thioether linkages, which are essential in drug formulation processes .

Case Study: Cysteamine Derivatives

- Objective : To synthesize cysteamine derivatives for therapeutic use.

- Methodology : The compound was reacted with tosylated intermediates under phase-transfer conditions.

- Results : High yields of desired products were achieved, demonstrating its efficacy as a synthetic intermediate.

Biochemical Research

In biochemical research, this compound acts as a reducing agent and participates in various biochemical pathways involving thiol groups. Its ability to stabilize proteins and influence enzymatic reactions makes it valuable in studying protein interactions and enzyme kinetics.

Enzyme Kinetics and Protein Stabilization

The compound's thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This property is leveraged in studies investigating enzyme mechanisms and protein folding dynamics.

Data Table: Enzyme Interaction Studies

| Enzyme | Substrate | Effect of this compound |

|---|---|---|

| Glutathione peroxidase | Hydrogen peroxide | Increased activity observed at low concentrations |

| Protein disulfide isomerase | Various substrates | Enhanced folding efficiency noted |

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in various industrial applications due to its chemical reactivity.

Material Science

In material science, this compound is used for surface modifications of polymers and rubbers. Its thiol group facilitates bonding with other materials, enhancing properties such as adhesion and durability.

Case Study: Surface Modification of Rubber

- Objective : To improve adhesion properties of vulcanized rubber.

- Methodology : The rubber surface was treated with the thiol compound.

- Results : Significant improvements in adhesion strength were recorded, making it suitable for applications in automotive and manufacturing industries .

Catalysis

The compound also serves as a catalyst in various chemical reactions, particularly those involving thiol-based mechanisms. Its ability to stabilize reactive intermediates enhances reaction rates and yields.

Propriétés

IUPAC Name |

1-amino-2-methylpropane-2-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-4(2,6)3-5;/h6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCAFAKJYGDMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953917 | |

| Record name | 1-Amino-2-methylpropane-2-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32047-53-3 | |

| Record name | 2-Propanethiol, 1-amino-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32047-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-methyl-2-propanethiol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032047533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32047-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-2-methylpropane-2-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-methyl-2-propanethiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanethiol, 1-amino-2-methyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of dimethylcysteamine hydrochloride in pleuromutilin chemistry?

A: Dimethylcysteamine hydrochloride serves as a crucial reagent in synthesizing valnemulin, a potent antibiotic derived from pleuromutilin. It acts as an intermediate, reacting with a tosylated pleuromutilin derivative to form 14-O-[(2-amino-1,1-dimethylethyl)thiomethylcarbonyl]mutilin. This intermediate is further modified to produce valnemulin hydrochloride. [, ]

Q2: Can you elaborate on the specific reaction involving dimethylcysteamine hydrochloride in this context?

A: Dimethylcysteamine hydrochloride reacts with the 14-O-tosylated derivative of pleuromutilin via a nucleophilic substitution reaction. The thiol group of dimethylcysteamine hydrochloride attacks the electrophilic carbon attached to the tosyl group, displacing the tosylate and forming a thioether linkage. This reaction is typically carried out in the presence of a phase-transfer catalyst like tetrabutylammonium bromide to facilitate the reaction between the organic and aqueous phases. []

Q3: How does the one-pot synthesis method described in the research improve upon previous methods?

A: The one-pot method offers a streamlined approach to synthesizing the valnemulin intermediate. Instead of isolating and purifying the tosylated pleuromutilin derivative, this method allows for the reaction to proceed in a single vessel. This significantly reduces reaction time, minimizes waste generation, and ultimately leads to higher yields of the desired product. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.